molecular formula C18H15NO3 B2414024 N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 313494-13-2

N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2414024
CAS No.: 313494-13-2
M. Wt: 293.322
InChI Key: SRRYPBJDOVCLPY-UHFFFAOYSA-N
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Description

“N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide” is a compound that belongs to the class of coumarin derivatives . Coumarins are a large class of naturally occurring phenolic substances made of fused benzene and α-pyrone rings . They have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro .


Synthesis Analysis

The synthesis of “this compound” involves a two-step pathway commencing with 2-hydroxybenzaldehyde and diethyl malonate followed by hydrolysis of ester and coupling with various aromatic amines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a chromene-3-carboxamide motif . The name of 2H- and 4H-ch depend on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

The presence of chromene-3-carboxamide motif was shown to be crucial for the enzymatic activity . In addition, molecular modelling studies were also done to justify the IN inhibition and in vitro-in silico correlation was drawn .

Scientific Research Applications

Synthesis and Biological Evaluation

A key study in the field of N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide research involves the synthesis of innovative coumarin derivatives containing a thiazolidin-4-one ring, which were evaluated for their biological properties. The synthesis process utilized ethyl 2-oxo-2H-chromene-3-carboxylate as an intermediate. These compounds were then tested for antibacterial activity against various bacteria, showcasing the potential of this compound derivatives in antimicrobial applications (Ramaganesh, Bodke, & Venkatesh, 2010).

Chemosensor Applications

Another significant application involves the development of a highly selective fluorescence chemosensor based on N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide. This chemosensor demonstrated an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, showing potential in the detection of these ions with high sensitivity and selectivity (Meng et al., 2018).

Crystallographic Studies

Crystallographic studies have provided insights into the structural and conformational aspects of this compound derivatives. For instance, the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs have been elucidated, contributing to a deeper understanding of the molecular conformations and potential intermolecular interactions relevant to their biological activities (Reis et al., 2013).

Antioxidant and Antibacterial Agents

Research into the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents highlights the versatility of this compound derivatives. A one-pot reaction involving salicylaldehydes, substituted acetoacetanilides, and indoles yielded various derivatives, some of which exhibited good antioxidant activity and antibacterial efficacy (Subbareddy & Sumathi, 2017).

Anticholinesterase Activity

The synthesis and evaluation of coumarin-3-carboxamides bearing a tryptamine moiety for anticholinesterase activity represent another important application area. These compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some exhibiting significant activity toward AChE, underscoring their potential in developing treatments for neurodegenerative diseases (Ghanei-Nasab et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

This compound interacts with pancreatic lipase, inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from breaking down dietary fats into smaller molecules . This interaction results in a decrease in the digestion and absorption of dietary fats .

Biochemical Pathways

The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway . Normally, pancreatic lipase breaks down dietary fats into smaller molecules that can be absorbed in the intestines. When the activity of pancreatic lipase is inhibited, the breakdown and absorption of dietary fats are reduced . This leads to a decrease in the caloric intake from fats, which can potentially aid in weight loss .

Result of Action

The inhibition of pancreatic lipase by this compound leads to a decrease in the digestion and absorption of dietary fats . This can result in a reduction in caloric intake from fats, which may aid in weight loss .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the stability and efficacy of the compound . Additionally, factors such as the presence of other medications, the individual’s health status, and genetic factors can also influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

N-ethyl-2-oxo-N-phenylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-19(14-9-4-3-5-10-14)17(20)15-12-13-8-6-7-11-16(13)22-18(15)21/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRYPBJDOVCLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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